molecular formula C9H12O4 B13470378 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13470378
M. Wt: 184.19 g/mol
InChI Key: UQVFBMQXSONVNU-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₂O₄. It is a bicyclic structure that features a hexane ring with two carboxylic acid groups, one of which is esterified with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemistry, where light is used to drive the formation of the bicyclic structure from simpler precursors . The reaction conditions often include the use of a mercury lamp and specific glassware to handle the photochemical process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemistry to achieve the [2+2] cycloaddition, followed by various derivatization steps to obtain the final product . The process is designed to be efficient and capable of producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and ester functional groups. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-13-7(10)6-2-5-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

UQVFBMQXSONVNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)C(=O)O

Origin of Product

United States

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